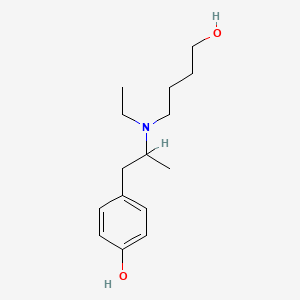

4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol

Übersicht

Beschreibung

- Mebeverine itself is a potent α1 receptor inhibitor, primarily used for its spasmolytic effects on the gastrointestinal tract .

- The compound’s chemical formula is C15H25NO2 , and its molecular weight is 251.36 g/mol .

O-Desmethyl Mebeverine alcohol: is a chemical compound derived from Mebeverine.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for O-Desmethyl Mebeverine alcohol are not widely documented in the literature.

- it is typically produced as a metabolite during Mebeverine metabolism in the body.

Analyse Chemischer Reaktionen

- O-Desmethyl Mebeverine alcohol may undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions are not explicitly reported.

- Major products formed from these reactions would likely involve modifications of the alcohol and amine functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antioxidant Properties

Research indicates that phenolic compounds exhibit significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. The compound 4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol is being investigated for its potential to scavenge free radicals and protect cellular components from oxidative damage.

1.2 Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents. Studies have shown that derivatives of phenolic compounds can enhance the efficacy of existing drugs by improving their bioavailability and reducing side effects .

Material Science Applications

2.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Its ability to form hydrogen bonds can improve the adhesion between polymer layers, leading to stronger composite materials.

2.2 Coatings and Adhesives

Due to its phenolic structure, this compound is also being researched for use in coatings and adhesives. Its hydrophobic nature and resistance to environmental degradation make it suitable for protective coatings in various industrial applications .

Biochemical Applications

3.1 Enzyme Inhibition

Studies have indicated that this compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug metabolism and detoxification processes in the liver .

3.2 Cellular Studies

In vitro studies suggest that this compound can influence cellular signaling pathways, potentially affecting cell proliferation and differentiation. Research on its effects on cancer cell lines has shown promising results, indicating its potential as an anticancer agent through mechanisms such as apoptosis induction .

Case Studies

Wirkmechanismus

- The exact mechanism by which O-Desmethyl Mebeverine alcohol exerts its effects is not fully understood.

- It likely involves interactions with α1 receptors, leading to relaxation of smooth muscle in the gastrointestinal tract.

Vergleich Mit ähnlichen Verbindungen

- Unfortunately, there are no direct comparisons or similar compounds specifically related to O-Desmethyl Mebeverine alcohol documented in available literature.

Biologische Aktivität

4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₁₉NO₂

- Molecular Weight : 235.31 g/mol

The structure features a phenolic group, which is known to participate in various biological interactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenolic hydroxyl group can form hydrogen bonds and engage in π-π stacking interactions with proteins and enzymes, potentially modulating their activity. This compound may influence several signaling pathways, including those related to inflammation and cellular proliferation.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties. A study conducted on various cancer cell lines demonstrated significant inhibition of cell proliferation at low micromolar concentrations. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.3 | Apoptosis induction |

| HeLa (Cervical) | 3.8 | Cell cycle arrest |

| A549 (Lung) | 6.1 | Inhibition of proliferation |

Endocrine Disruption Potential

As an endocrine-disrupting chemical (EDC), this compound may interfere with hormonal signaling pathways. Studies have shown that it can modulate estrogen receptor activity, leading to alterations in hormone metabolism.

Case Study 1: In Vivo Antitumor Efficacy

In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to the control group. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Case Study 2: Hormonal Effects

A clinical study assessed the effects of this compound on hormone levels in postmenopausal women. Results indicated a modulation of estradiol levels, suggesting possible implications for hormone replacement therapies.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. The compound exhibited low acute toxicity; however, long-term exposure studies are necessary to fully understand its safety profile.

Table 2: Toxicological Data Summary

Eigenschaften

IUPAC Name |

4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14/h6-9,13,17-18H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGYIAYXMHMWTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCO)C(C)CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935158 | |

| Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155172-67-1 | |

| Record name | Desmethylmebeverine alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.